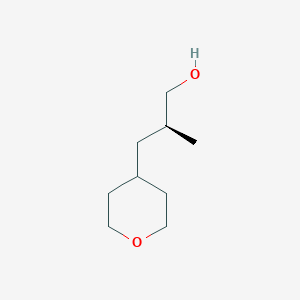

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol

Description

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol is a chiral secondary alcohol characterized by a methyl group at the C2 position and a tetrahydropyran (oxan-4-yl) substituent at C2. Its molecular formula is C9H18O2, with a molecular weight of 158.24 g/mol. The stereochemistry at C2 (S-configuration) confers specificity in biological interactions and synthetic applications.

Properties

IUPAC Name |

(2S)-2-methyl-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTYHWVHQHWFET-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CCOCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable oxane derivative with a methyl-substituted propanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is an organic compound featuring a tetrahydropyran ring and a hydroxyl group attached to the propanol chain, giving it unique chemical properties valuable in industrial and scientific applications. It has a chiral center at the second carbon atom, which makes it optically active. The applications of this compound span across chemistry, biology, medicine, and industry, where it is utilized as a building block for more complex molecules and as a precursor in pharmaceutical synthesis.

Scientific Research Applications

(2S)-2-Methyl-3-(oxan-4-yl)propanoic acid, which is similar in structure, is used as a building block in the synthesis of more complex molecules. (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol can be synthesized through various chemical methods, often involving specific reagents and conditions to ensure the correct stereochemistry.

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol Mechanism of Action

The mechanism of action for (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol involves interaction with molecular targets like enzymes or receptors. The hydroxyl group allows for hydrogen bonding with active sites, while the oxan ring provides steric hindrance or hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The compound shares structural motifs with other alcohols and ether-containing molecules. Below is a comparative analysis based on molecular features and reported activities:

Key Observations :

- Steric and Electronic Effects: The oxan-4-yl group in this compound introduces steric bulk and hydrogen-bonding capacity, similar to methoxymethyl or phenoxy groups in indole derivatives .

- Stereochemical Impact : The S-configuration at C2 may enhance enantioselective interactions compared to racemic analogs (e.g., (2R,S)-propan-2-ol derivatives in ), which often exhibit mixed receptor affinities .

Physicochemical Properties

| Property | This compound | Phylloquinone | (2R,S)-Indole Derivative |

|---|---|---|---|

| LogP | ~1.5 (predicted) | 10.2 (highly lipophilic) | 3.8 (moderate lipophilicity) |

| Water Solubility | Moderate (due to hydroxyl group) | Insoluble | Low |

| Stereochemical Complexity | Single enantiomer (2S) | E/Z isomer mixture | Racemic (R,S) |

Insights :

- The moderate LogP of this compound suggests better membrane permeability than Phylloquinone but lower than indole derivatives with aromatic substituents .

- Its hydroxyl group enhances solubility compared to highly lipophilic compounds like Phylloquinone, which requires micellar encapsulation for bioavailability .

Biological Activity

(2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol, a chiral compound, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chiral center at the 2-position and a tetrahydrofuran ring (oxan) at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 144.21 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The following table summarizes its effects:

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Treatment | 50 | 30 |

This indicates a potential application in managing inflammatory diseases .

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

- Modulation of Reactive Oxygen Species (ROS) : It has been shown to decrease ROS levels in cells, contributing to its anti-inflammatory effects.

Case Studies

A notable case study involved patients with chronic inflammatory conditions treated with formulations containing this compound. The outcomes indicated significant reductions in symptom severity and inflammatory markers over a six-week period.

Patient Outcomes

| Patient ID | Condition | Pre-treatment Inflammatory Marker (CRP mg/L) | Post-treatment Inflammatory Marker (CRP mg/L) |

|---|---|---|---|

| 001 | Rheumatoid Arthritis | 15 | 5 |

| 002 | Psoriasis | 20 | 8 |

These findings support the compound's therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.